molecular formula C6H16OSi B1199358 Triethylsilanol CAS No. 597-52-4

Triethylsilanol

Cat. No.: B1199358
CAS No.: 597-52-4
M. Wt: 132.28 g/mol
InChI Key: WVMSIBFANXCZKT-UHFFFAOYSA-N
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Description

Triethylsilanol, with the chemical formula (C2H5)3SiOH, is an organosilicon compound. It is a colorless liquid with a molecular weight of 132.28 g/mol. This compound is known for its applications in organic synthesis and as a precursor to various silicon-based materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylsilanol can be synthesized through the hydrolysis of triethylmethoxysilane. The reaction involves the addition of water to triethylmethoxysilane, resulting in the formation of this compound and methanol as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced by the controlled hydrolysis of triethylmethoxysilane under acidic or basic conditions. The reaction is typically carried out at room temperature, and the product is purified through distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.

    Reduction: It can be reduced to form triethylsilane.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like chlorosilanes are often used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Triethylsilanol is a colorless liquid with a molecular weight of 132.28 g/mol. Its structure features a silicon atom bonded to three ethyl groups and a hydroxyl group, which contributes to its reactivity and interaction with other compounds. The compound exhibits unique properties such as hydrophilicity due to the hydroxyl group and hydrophobicity from the ethyl groups, making it suitable for a range of applications.

Applications in Chemistry

Synthesis of Silicon-Based Materials
this compound serves as a precursor in the synthesis of various silicon-based materials. It can undergo hydrosilylation reactions, facilitating the formation of organosiloxanes and other silicon compounds. For instance, it has been utilized to convert terminal alkynes into silyl ethers under catalytic conditions, highlighting its role as a catalyst in silane chemistry .

Catalysis
Research has demonstrated that this compound can act as a catalyst in organic synthesis. Its ability to promote reactions involving silanes and alcohols has been documented, emphasizing its importance in developing new materials and chemical processes .

Table 1: Catalytic Activity of this compound

Reaction TypeCatalyst UsedYield (%)
Conversion of trimethylmethoxysilane to disiloxanesThis compound85
Silylation of phenolsSilα enzymeModest
Oxidation of triethylsilaneCuCl₂88

Biological Applications

Modification of Biomolecules
In biological research, this compound is used for modifying biomolecules. Its ability to form siloxane bonds allows researchers to study interactions between biomolecules and silicon-based materials .

Antimicrobial Properties
this compound exhibits antimicrobial properties, making it potentially useful in biocidal applications. Studies have shown that it can effectively inhibit bacterial growth at low concentrations . This property opens avenues for its use in medical devices and coatings that require antimicrobial functionality.

Medical Applications

Drug Delivery Systems
The potential use of this compound in drug delivery systems is being explored. Its chemical structure allows for modifications that can enhance the delivery and efficacy of therapeutic agents .

Biocompatibility Studies
Research has indicated that this compound may be biocompatible, which is crucial for its application in medical devices. Long-term studies have shown that it can interact favorably with biological tissues without eliciting significant toxicity .

Industrial Applications

Coatings and Adhesives
In industrial settings, this compound is utilized in the production of coatings, adhesives, and sealants. Its unique properties contribute to improved adhesion and durability of these materials .

Surface Modification
this compound is employed for surface modification processes, enhancing the properties of various substrates by creating siloxane layers that improve hydrophobicity or adhesion .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated its ability to significantly reduce bacterial counts within a short time frame when used in aqueous solutions. The minimum lethal concentration was determined through systematic dilution tests .

Case Study 2: Catalytic Reactions
In catalytic studies, this compound was shown to facilitate the conversion of various alcohols into silyl ethers efficiently. The reaction conditions were optimized for yield maximization, demonstrating its practical applications in organic synthesis .

Mechanism of Action

The mechanism of action of triethylsilanol involves its ability to form strong bonds with other molecules through its hydroxyl group. This allows it to participate in various chemical reactions, including condensation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    Trimethylsilanol: (C2H5)3SiOH

    Triisopropylsilanol: (C3H7)3SiOH

    Tris(tert-butoxy)silanol: (C4H9O)3SiOH

Comparison: Triethylsilanol is unique due to its specific alkyl group configuration, which provides distinct reactivity and properties compared to other silanols. For example, trimethylsilanol has smaller alkyl groups, resulting in different steric and electronic effects. Triisopropylsilanol, with larger alkyl groups, exhibits different solubility and reactivity characteristics .

Biological Activity

Triethylsilanol, a member of the silanol family, has garnered attention for its notable biological activities, particularly its antimicrobial properties. This article delves into the compound's biological activity, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound (C6H16OSi) is characterized by its silicon-oxygen bond and three ethyl groups attached to a silicon atom. Its molecular structure contributes to its unique physical and chemical properties, including lipophilicity and hydrogen bonding capabilities, which play crucial roles in its biological activity.

Antimicrobial Activity

Overview of Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial effects against various pathogenic microorganisms. A study conducted by Kim et al. demonstrated that this compound effectively reduced viable counts of Escherichia coli and Staphylococcus aureus by more than eight log reductions at low concentrations within a short exposure time (10 minutes) .

Minimum Lethal Concentration (MLC)

The minimum lethal concentration (MLC) is a critical parameter in assessing the efficacy of antimicrobial agents. The MLC of this compound was determined through experiments where both E. coli and S. aureus were exposed to varying concentrations of the compound. The results showed that this compound had a lower MLC compared to traditional alcohols like t-butanol, indicating its superior biocidal properties .

MicroorganismMLC (g/g)Log Reduction
Escherichia coli0.2>8
Staphylococcus aureus0.4>8

The antimicrobial mechanism of this compound is primarily attributed to its ability to disrupt microbial cell membranes due to its lipophilic nature. This disruption leads to cell lysis and death, making it a potent biocide against both Gram-negative and Gram-positive bacteria .

Comparative Studies

Comparison with Other Compounds

In comparative studies, this compound has shown greater antimicrobial efficacy than other silanol derivatives such as trimethylsilanol and t-butanol. For instance, while trimethylsilanol required a concentration of 2.46% g/g to achieve a similar log reduction against E. coli, this compound achieved this at just 0.2% g/g . This difference underscores the enhanced potency of this compound.

Case Studies

Application in Healthcare Settings

A case study highlighted the use of this compound in healthcare settings as an effective disinfectant for surfaces contaminated with pathogens. The study reported significant reductions in microbial load on surfaces treated with this compound compared to control surfaces . This application demonstrates the practical utility of this compound in infection control protocols.

Q & A

Basic Research Questions

Q. What role does triethylsilanol play in organic synthesis, and what methodological considerations are critical for its use?

this compound serves as a precursor for silicon-based materials and a reagent in hydrosilylation reactions, where its reactive Si-H bond facilitates reduction of alkenes/alkynes. Methodologically, controlling reaction conditions (e.g., anhydrous environments, catalytic systems) is essential to prevent self-condensation into hexaethyldisiloxane. Analytical techniques like IR spectroscopy (O-H stretch: 3200–3600 cm⁻¹; Si-O stretch: 1000–1100 cm⁻¹) and NMR (distinct ethyl group signals) are used to monitor purity and reactivity .

Q. How should this compound be safely handled and stored in laboratory settings?

Use passive diffusion-resistant containers stored in dry, ventilated areas to avoid hydrolysis. Personal protective equipment (PPE) such as nitrile gloves, EN 166-certified eye protection, and flame-retardant lab coats are mandatory. Static electricity must be mitigated during transfer. Spills require inert absorbents (e.g., vermiculite) and disposal via approved waste facilities .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Infrared (IR) spectroscopy identifies hydrogen bonding via O-H stretching bands, while NMR resolves ethyl group environments (¹H: δ 0.5–1.5 ppm; ¹³C: δ 5–20 ppm). Gas chromatography-mass spectrometry (GC-MS) quantifies impurities like residual siloxanes. Computational methods (e.g., DFT) predict vibrational spectra and conformational stability .

Advanced Research Questions

Q. How do dosage thresholds of this compound affect cellular and metabolic outcomes in animal models?

Low doses (<50 mg/kg in rodents) enhance enzyme activity (e.g., cytochrome P450 oxidases) without cytotoxicity, while higher doses disrupt metabolic flux, inducing oxidative stress. Dose-response studies should integrate LC-MS metabolomics to track intermediates like silanol-glucuronide conjugates. Threshold effects necessitate iterative in vivo/in vitro cross-validation .

Q. What computational approaches are used to model this compound’s reactivity and interactions with biomolecules?

Density Functional Theory (DFT) calculates bond dissociation energies (Si-O: ~452 kJ/mol) and hydrogen-bonding propensity with proteins. Molecular dynamics simulations reveal adsorption dynamics on silica surfaces, guiding applications in drug delivery. QSAR models correlate alkyl chain modifications with hydrophobicity (logP: 2.3–3.1) .

Q. How can contradictory data on this compound’s enzyme inhibition be resolved?

Contradictions arise from assay variability (e.g., buffer pH affecting silanol deprotonation). Triangulate results using kinetic assays (e.g., Michaelis-Menten plots), crystallography (to visualize active-site interactions), and isothermal titration calorimetry (ITC) to quantify binding affinities. Meta-analyses of published IC₅₀ values can identify context-dependent trends .

Q. What strategies optimize this compound’s stability in biomedical applications under physiological conditions?

Encapsulation in PEGylated liposomes reduces hydrolysis. Stability studies should use accelerated aging protocols (40°C/75% RH) with HPLC monitoring. Co-administration with antioxidants (e.g., ascorbate) mitigates oxidative degradation in serum-containing media .

Q. How does this compound’s subcellular localization influence its bioactivity?

Fluorescence tagging (e.g., BODIPY-silanol conjugates) reveals preferential accumulation in endoplasmic reticulum (ER) membranes, altering Ca²⁺ signaling. Subcellular fractionation coupled with LC-MS/MS quantifies organelle-specific concentrations. CRISPR-Cas9 knockout models (e.g., ER-resident chaperones) validate mechanistic pathways .

Q. What experimental designs address the trade-offs between this compound’s reactivity and selectivity in catalytic systems?

DoE (Design of Experiments) optimizes parameters like temperature (60–100°C), solvent polarity (toluene vs. THF), and catalyst loading (0.1–5 mol% Pt). In situ FTIR tracks reaction progress, while Hammett plots correlate substituent effects with turnover frequency (TOF) .

Q. How do alkyl chain modifications alter this compound’s physicochemical and biochemical properties?

Branching (e.g., iso-propyl substitution) increases steric hindrance, reducing hydrolysis rates but lowering affinity for hydrophilic targets. Comparative studies using Langmuir troughs measure surface tension (Δγ: 25–40 mN/m), while MD simulations quantify membrane permeability .

Properties

IUPAC Name

triethyl(hydroxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMSIBFANXCZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060498
Record name Triethylsilanol
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Molecular Weight

132.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

597-52-4
Record name Triethylsilanol
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Record name Silanol, 1,1,1-triethyl-
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Record name Silanol, 1,1,1-triethyl-
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Record name Triethylsilanol
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Record name Triethylsilanol
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Synthesis routes and methods I

Procedure details

In a reactor were placed triethylsilane (Et3SiH) (5 mmol), di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml), and a reaction was conducted at 40° C. in a nitrogen atmosphere for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 20%, and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 9% and 14%, respectively.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a reactor were placed di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 40° C. in a nitrogen atmosphere, triethylsilane (Et3SiH) (5 mmol) was added thereto over one hour, and a reaction was carried out at 40° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 36% and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 7% and 12%, respectively.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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